molecular formula C9H12Cl2N2S B2930319 (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride CAS No. 2044927-24-2

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride

Cat. No.: B2930319
CAS No.: 2044927-24-2
M. Wt: 251.17
InChI Key: YBZJWQPTLZOENP-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride (CAS: 2044927-24-2) is a chemical compound with the molecular formula C9H12Cl2N2S and a molecular weight of 251.18 g/mol [ citation 1 ][ citation 4 ]. It is supplied with a purity of ≥95% and is intended for research and development purposes [ citation 4 ]. This compound features a benzothiazole core, a privileged structure in medicinal chemistry known for its diverse pharmacological activities [ citation 6 ]. The benzothiazole scaffold is extensively studied for its potential in developing new antimicrobial and anticancer agents, among other therapeutic areas, due to the increasing challenges of antimicrobial resistance and the need for effective new therapies [ citation 6 ]. The specific 2-aminomethyl substitution at the 5-methyl position in this compound makes it a valuable building block for chemical synthesis and the exploration of structure-activity relationships in drug discovery programs. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(5-methyl-1,3-benzothiazol-2-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S.2ClH/c1-6-2-3-8-7(4-6)11-9(5-10)12-8;;/h2-4H,5,10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZJWQPTLZOENP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then subjected to further reactions to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve green chemistry principles to minimize environmental impact. Techniques such as microwave irradiation, one-pot multicomponent reactions, and solvent-free conditions are employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols .

Scientific Research Applications

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical differences between the target compound and its analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Notable Properties
(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride (Target) Benzothiazole 5-Methyl, 2-aminomethyl 234.13 Dihydrochloride High solubility; aromatic π-system for receptor interactions
1-(5-Methyl-1H-benzimidazol-2-yl)methanamine dihydrochloride Benzimidazole 5-Methyl, 2-aminomethyl 234.13 Dihydrochloride Enhanced metabolic stability; antiparasitic applications
2-[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]ethanamine hydrochloride Benzothiazole 5-Trifluoromethyl, 2-ethylamine 309.96 Hydrochloride Electron-withdrawing CF₃ group improves metabolic stability
(5-Methyl-1,3-thiazol-2-yl)methanamine (QB-1386) Thiazole 5-Methyl, 2-aminomethyl 128.20 Free base Smaller heterocycle; reduced aromaticity
(5-Methyl-1,3,4-thiadiazol-2-yl)methanamine hydrochloride Thiadiazole 5-Methyl, 2-aminomethyl 162.62 Hydrochloride Sulfur-rich core; potential for redox activity
(5-Chloro-6-methyl-1,3-benzoxazol-2-yl)-methylamine hydrochloride Benzoxazole 5-Chloro, 6-methyl, 2-aminomethyl 242.69 Hydrochloride Oxygen atom alters H-bonding; increased polarity
N-Methyl-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanamine dihydrochloride Tetrahydrobenzothiazole Saturated ring, 2-aminomethyl 283.25 Dihydrochloride Reduced aromaticity; potential for altered CNS penetration

Biological Activity

(5-Methyl-1,3-benzothiazol-2-yl)methanamine dihydrochloride is a compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H11Cl2N2S, indicating the presence of a benzothiazole core which is known for its biological significance. The specific substitution pattern of this compound contributes to its unique chemical behavior and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activities and receptor interactions, which can lead to therapeutic effects such as:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, contributing to its potential anticancer and antimicrobial properties.
  • Antimicrobial Activity : Research indicates that derivatives of benzothiazole can exhibit significant antibacterial effects, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) when used in combination with other antibiotics .

Anticancer Properties

Several studies have explored the anticancer potential of benzothiazole derivatives, including this compound. Notably:

  • Cytotoxicity : In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, the compound showed promising results against human breast adenocarcinoma (MCF-7) and melanoma cell lines .
Cell LineIC50 Value (µM)Reference
MCF-70.65
HeLa>100
U-9370.75

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated:

  • Effectiveness Against MRSA : The benzothiazole scaffold has been shown to re-sensitize MRSA strains to β-lactam antibiotics at low concentrations, indicating a possible role as a resistance-modifying agent (RMA) .
Bacterial StrainMIC (µg/mL)Reference
MRSA2
E. coli4

Case Studies and Research Findings

  • Resistance-Modifying Agents : In a study focusing on the structure-activity relationships of benzothiazole derivatives, it was found that certain modifications enhanced their ability to combat antibiotic resistance in MRSA strains .
  • Anticancer Activity : Another study highlighted that analogs of benzothiazole exhibited higher cytotoxicity compared to standard chemotherapeutic agents like doxorubicin against leukemia cell lines .
  • Antimalarial Potential : While not directly studied for antimalarial activity, related compounds have shown promise in inhibiting Plasmodium species through iron chelation mechanisms, suggesting potential avenues for further research into this compound in this area .

Q & A

Q. What computational methods predict its pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME to estimate LogP (~2.1), blood-brain barrier permeability (low), and CYP450 inhibition .
  • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., β-tubulin). Validate with MD simulations (GROMACS) .

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